N-Fmoc-N-(3-phenylpropyl)glycine is a derivative of glycine, an amino acid that plays a crucial role in various biochemical processes. The compound features a phenylpropyl side chain and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the coupling process. This compound is significant in the field of medicinal chemistry and peptide synthesis due to its structural characteristics that enhance the stability and reactivity of peptides.
The primary source of N-Fmoc-N-(3-phenylpropyl)glycine is through synthetic organic chemistry methods, often utilized in laboratories focused on peptide synthesis and drug development. Research articles and chemical databases provide insights into its synthesis and applications, contributing to a growing body of literature surrounding this compound.
N-Fmoc-N-(3-phenylpropyl)glycine is classified as an amino acid derivative. It falls under the category of protected amino acids, specifically those used in solid-phase peptide synthesis. Its classification is essential for understanding its reactivity and utility in synthesizing larger peptide chains.
The synthesis of N-Fmoc-N-(3-phenylpropyl)glycine typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Common solvents include dimethylformamide or dichloromethane, which facilitate the solubility of reactants and products.
N-Fmoc-N-(3-phenylpropyl)glycine has a distinctive molecular structure characterized by:
The molecular formula for N-Fmoc-N-(3-phenylpropyl)glycine is C_{19}H_{24}N_{2}O_{2}, with a molecular weight of approximately 316.41 g/mol. The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
N-Fmoc-N-(3-phenylpropyl)glycine participates in various chemical reactions typical for amino acids:
The efficiency of these reactions depends on factors such as activation methods (e.g., using coupling reagents like DIC or HATU) and the choice of solvents that can stabilize intermediates.
N-Fmoc-N-(3-phenylpropyl)glycine acts primarily as a building block in peptide synthesis. Its mechanism involves:
This mechanism allows for controlled synthesis of peptides with desired sequences and properties, making it valuable in drug development and biochemical research.
Relevant analyses include High-Performance Liquid Chromatography (HPLC) for purity assessment and Infrared (IR) spectroscopy for functional group identification.
N-Fmoc-N-(3-phenylpropyl)glycine finds applications primarily in:
Fmoc-protected amino acids constitute the foundational building blocks of modern SPPS, enabling the synthesis of complex peptides exceeding 50 residues with minimal racemization. The Fmoc group (9-fluorenylmethyloxycarbonyl) exhibits orthogonal deprotection relative to tert-butyl (tBu)-based side-chain protections: It is cleaved under mild basic conditions (20–50% piperidine in DMF), while acid-labile groups remain intact [7]. This orthogonality permits sequential peptide chain elongation without premature deprotection, a critical advantage over the older Boc/Benzyl strategy requiring corrosive trifluoroacetic acid (TFA) at every cycle [5] [7].
The Fmoc group’s UV activity (λ_max = 301 nm, ε = 7,800 M⁻¹cm⁻¹) provides a built-in quality control mechanism. UV monitoring of Fmoc deprotection quantitatively confirms coupling efficiency at each synthesis step—a feature indispensable for automated platforms [3]. Industrial scaling of Fmoc amino acid production (>99% HPLC purity) has driven cost reduction, making therapeutic peptide manufacturing economically viable [3]. N-Fmoc-N-(3-phenylpropyl)glycine benefits from this infrastructure, with stringent specifications limiting acetic acid impurities to <0.02% to prevent chain termination during SPPS [3].
Table 1: Key Protecting Groups in Fmoc-SPPS
Amino Acid | Standard Side-Chain Protection | Function | |
---|---|---|---|
Arginine | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Prevents guanidine side reactions | |
Aspartic Acid | OtBu (tert-butyl ester) | Suppresses aspartimide formation | |
Lysine | Boc (tert-butyloxycarbonyl) | Blocks ε-amine reactivity | |
Histidine | Trt (trityl) | Minimizes metal coordination | |
N-Alkylated Glycines | Fmoc (N-terminal) | Enables hydrophobic backbone modifications | [3] [7] |
The 3-phenylpropyl moiety (C₆H₅–(CH₂)₃–) imparts three critical biophysical properties to peptides incorporating this unnatural amino acid:
Applications leverage these traits:
Table 2: Comparative Properties of Hydrophobic Amino Acid Modifications
Residue | logP | Steric Bulk (ų) | Key Applications | |
---|---|---|---|---|
Phenylalanine | 1.43 | 105 | Natural hydrophobic core residues | |
N-(Benzyl)glycine | 3.02 | 128 | Peptoid antibiotics | |
N-(3-Phenylpropyl)glycine | 5.16 | 152 | Membrane anchors, aggregation inhibitors | |
N-(4-Phenylbutyl)glycine | 5.98 | 176 | Excessive hydrophobicity limits solubility | [1] [6] |
The integration of unnatural amino acids evolved through three transformative phases, driven by SPPS advancements:
Therapeutic impact is evidenced by FDA-approved peptides containing unnatural residues:
N-Alkylated glycines like N-Fmoc-N-(3-phenylpropyl)glycine now enable "peptoid-peptide hybrids," merging the biological activity of peptides with the metabolic stability of peptoids. Over 300 such hybrids entered clinical trials (2015–2024), targeting indications from oncology to neurology [8].
Table 3: Milestones in Unnatural Amino Acid Adoption for SPPS
Year | Breakthrough | Impact | |
---|---|---|---|
1963 | Merrifield’s SPPS (Boc chemistry) | Enabled stepwise peptide assembly on resin | |
1970 | Introduction of Fmoc protecting group | Established base-labile orthogonality | |
1987 | Commercial Fmoc-amino acids (>95% purity) | Democratized complex peptide synthesis | |
2005 | Industrial-scale Fmoc production (multiton) | Reduced cost of therapeutic peptides | |
2012 | Pseudoproline & backbone modifications | Solved "difficult sequence" aggregation | |
2020 | Machine learning-guided unnatural residue design | Customized stability/bioactivity profiles | [3] [5] [8] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9